molecular formula C20H30Cl2N2 B1610701 N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride CAS No. 258278-23-8

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride

Cat. No.: B1610701
CAS No.: 258278-23-8
M. Wt: 369.4 g/mol
InChI Key: XGUXEGGUYYIIMC-UHFFFAOYSA-N
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Description

N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride is a chemical compound with the molecular formula C20H30Cl2N2 and a molecular weight of 369.372 g/mol . This compound is known for its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to an ethane-1,2-diamine backbone, and is commonly used in various scientific research applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines .

Scientific Research Applications

N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in various catalytic and biochemical processes . Its ability to act as a ligand allows it to modulate the activity of enzymes and other proteins .

Properties

IUPAC Name

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2.2ClH/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6;;/h9-12,21-22H,7-8H2,1-6H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUXEGGUYYIIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCCNC2=C(C=C(C=C2C)C)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477683
Record name AGN-PC-0NHSV1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258278-23-8
Record name AGN-PC-0NHSV1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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